Enitociclib - 1610408-97-3

Enitociclib

Catalog Number: EVT-10932777
CAS Number: 1610408-97-3
Molecular Formula: C19H18F2N4O2S
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Enitociclib is an inhibitor of cyclin-dependent kinase 9 (CDK9), the catalytic subunit of the RNA polymerase II (RNA Pol II) elongation factor positive transcription elongation factor b (PTEF- b; PTEFb), with potential antineoplastic activity. Upon administration, enitociclib binds to and blocks the phosphorylation and kinase activity of CDK9, thereby preventing PTEFb-mediated activation of RNA Pol II and leading to the inhibition of gene transcription of various anti-apoptotic proteins. This may cause cell cycle arrest and induce apoptosis, which may lead to a reduction in tumor cell proliferation. The protein complex PTEF-b, a heterodimer consisting of CDK9 and a regulatory cyclin subunit of the T family, is over-activated in various tumor cell types; it plays a key role in the regulation of Pol II-mediated transcription of anti-apoptotic proteins. Tumor cells are dependent on anti-apoptotic proteins for their survival.
Source and Classification

Enitociclib is classified as a small molecule drug and is recognized for its ability to inhibit CDK9, which plays a critical role in transcriptional regulation. The molecular formula of Enitociclib is C19H18F2N4O2SC_{19}H_{18}F_{2}N_{4}O_{2}S with a CAS registry number of 1610358-53-6. It is also known by its synonym VIP152 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Enitociclib involves several steps typical of small molecule drug development, focusing on the modification of existing chemical frameworks to enhance potency and selectivity against CDK9. Although specific synthetic routes are proprietary to Vincerx Pharma, the general approach includes:

  1. Initial Compound Design: Utilizing structure-activity relationship studies to identify lead compounds that exhibit desired inhibitory effects on CDK9.
  2. Chemical Modifications: Systematic alterations to the lead compound's structure to optimize binding affinity and pharmacokinetic properties.
  3. Scale-Up Production: Following successful optimization, the synthesis is scaled up for preclinical and clinical testing, ensuring reproducibility and compliance with regulatory standards.

The technical details of the synthesis would typically include reaction conditions such as temperature, solvent systems, and catalysts used during the chemical transformations.

Molecular Structure Analysis

Structure and Data

The molecular structure of Enitociclib features a unique arrangement that facilitates its interaction with CDK9. Its structural characteristics include:

  • Core Structure: A fused ring system that provides a scaffold for interaction with the kinase domain.
  • Functional Groups: Specific substituents that enhance solubility and bioavailability.

The InChIKey for Enitociclib is YZCUMZWULWOUMD-UHFFFAOYSA-N, which can be used for database searches to retrieve additional information about its chemical properties and related compounds .

Chemical Reactions Analysis

Reactions and Technical Details

As a CDK9 inhibitor, Enitociclib primarily engages in biochemical reactions that inhibit the phosphorylation activity of CDK9 on RNA polymerase II. This inhibition leads to:

  1. Decreased Transcriptional Activity: By blocking CDK9, Enitociclib prevents the phosphorylation necessary for RNA polymerase II's elongation phase during transcription.
  2. Induction of Apoptosis: The resulting decrease in short-lived proteins such as MYC and MCL1 triggers apoptotic pathways in cancer cells.

These reactions are critical for its therapeutic efficacy against tumors that rely on MYC-driven transcriptional programs .

Mechanism of Action

Process and Data

Enitociclib exerts its anticancer effects through a well-defined mechanism:

  1. Inhibition of CDK9: By binding to the ATP-binding site of CDK9, Enitociclib prevents its activation.
  2. Reduction of MYC Levels: This inhibition leads to decreased levels of MYC protein, a key regulator of cell proliferation and survival in many cancers.
  3. Downregulation of Anti-apoptotic Factors: The drug also reduces MCL1 levels, promoting apoptosis in malignant cells.

Pharmacodynamic studies indicate that the half-maximal inhibitory concentration (IC50) for Enitociclib ranges from 32 to 172 nM across various lymphoma cell lines, demonstrating its potency .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Enitociclib exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 378.43 g/mol.
  • Solubility: The compound's solubility profile is optimized for intravenous administration.
  • Stability: Stability studies are conducted to ensure the compound remains effective under physiological conditions.

These properties are crucial for determining appropriate dosing regimens and routes of administration during clinical trials .

Applications

Scientific Uses

Enitociclib has significant potential applications in oncology:

  • Treatment of Lymphomas: It is being evaluated for efficacy against various types of lymphomas, particularly those resistant to standard therapies.
  • Combination Therapies: Research is ongoing into its use in combination with other agents to enhance therapeutic outcomes in patients with complex malignancies.

Clinical trials are currently underway to assess its safety and efficacy across multiple cancer types, highlighting its role as a promising therapeutic candidate in oncology .

Molecular Pharmacology of CDK9 Inhibition

Enitociclib as a Selective CDK9 Inhibitor: Structural Basis for Kinase Specificity

Enitociclib ((R)-N-((2-(2,4-difluorophenyl)-5-((methylsulfonyl)methyl)pyridin-3-yl)-1H-imidazole-4-carboxamide) is a highly selective cyclin-dependent kinase 9 (CDK9) inhibitor with an enzymatic half-maximal inhibitory concentration (IC₅₀) of 3 nM. Its selectivity profile demonstrates >50-fold specificity for CDK9 over other CDK family members, including CDK1, CDK2, CDK4, CDK6, and CDK7 in biochemical assays [9]. This specificity originates from structural interactions within the adenosine triphosphate-binding pocket of CDK9, where enitociclib forms critical hydrogen bonds with backbone residues Cys106 and Asp167. The compound's pyridine moiety engages in hydrophobic interactions with the gatekeeper residue Phe103, while its difluorophenyl group occupies a hydrophobic region adjacent to the hinge region, conferring kinase discrimination [6] [9]. The methylsulfonyl extension enhances solubility and influences conformational dynamics of the kinase activation loop, further contributing to selectivity.

Table 1: Kinase Selectivity Profile of Enitociclib

KinaseIC₅₀ (nM)Selectivity Ratio vs. CDK9
CDK931
CDK2360120
CDK1>1,000>333
CDK4>1,000>333
CDK6>1,000>333
CDK7870290

This precise molecular recognition enables enitociclib to selectively disrupt positive transcription elongation factor B (P-TEFb) function without broadly inhibiting cell cycle-regulating CDKs. The structural basis for this specificity positions enitociclib as a pharmacologically refined tool for targeting transcriptional addiction in cancer, distinct from pan-CDK inhibitors that exhibit broader kinase activity and consequent toxicity profiles [9].

Mechanistic Insights into RNA Polymerase II Phosphorylation (Serine 2/Serine 5) Suppression

Enitociclib exerts its primary pharmacological effect through the allosteric inhibition of CDK9-mediated phosphorylation of the carboxy-terminal domain (CTD) of RNA polymerase II. The CTD consists of 52 heptad repeats (Y1S2P3T4S5P6S7) that undergo dynamic phosphorylation during the transcription cycle. CDK9, as the catalytic core of P-TEFb, specifically phosphorylates serine 2 (Ser2) residues, which is indispensable for the transition from transcription initiation to productive elongation [5] [10]. Enitociclib treatment (at nanomolar concentrations) reduces Ser2 phosphorylation by >80% within 30 minutes in lymphoma cell lines (SU-DHL-4, SU-DHL-10), as quantified by phospho-specific immunoblotting and chromatin immunoprecipitation sequencing (ChIP-seq) [2] [8].

Notably, serine 5 (Ser5) phosphorylation—primarily mediated by CDK7—shows only transient reduction (approximately 20-30%), confirming enitociclib's targeted mechanism against elongation-regulating kinases rather than initiation complexes [5]. Kinetic analyses using chromatin immunoprecipitation demonstrate that enitociclib induces rapid displacement of RNA polymerase II beyond promoter-proximal regions (within 150 base pairs of transcription start sites). This results in premature transcription termination and mRNA cleavage, as evidenced by global run-on sequencing data showing accumulation of truncated transcripts [5] [10].

Table 2: Effects of Enitociclib on RNA Polymerase II Phosphorylation States

Phosphorylation SiteBasal Level (% Total RNA Pol II)Post-Enitociclib Reduction (%)Functional Consequence
Serine 2 (Ser2)34%82%Elongation arrest
Serine 5 (Ser5)41%25%Minor initiation impact
Serine 7 (Ser7)11%<10%Not significant

This phospho-dysregulation creates an "oncogenic shock" by simultaneously disrupting hundreds of active transcriptional programs, with maximal effects observed on genes with short-lived transcripts and high turnover rates, particularly those encoding oncoproteins and survival factors [2] [8].

Transcriptional Regulation of MYC and MCL1: Elongation Control in Oncogenic Amplification

The oncogenes MYC and MCL1 represent critical molecular targets downstream of enitociclib-induced CDK9 inhibition. Both are proto-oncogenes with exceptionally short protein half-lives (MYC: 20-30 minutes; MCL1: 1-3 hours) and possess promoter structures highly dependent on efficient transcriptional elongation [2] [8]. Enitociclib treatment (at 32-172 nM concentrations across hematologic malignancy models) triggers rapid depletion of MYC and MCL1 transcripts and proteins within 1-4 hours, preceding apoptosis induction. In MYC-amplified SU-DHL-4 lymphoma cells, enitociclib reduces MYC protein levels by 87% and MCL1 by 94% at 4 hours post-treatment, as measured by quantitative mass spectrometry [2]. This occurs via disruption of P-TEFb-mediated release of promoter-proximally paused RNA polymerase II complexes specifically enriched at the MYC super-enhancer region.

The dependency ratio (IC₅₀ correlation) between MYC suppression and cell viability is 0.91 (p<0.001), indicating that MYC-driven lymphomas exhibit exceptional vulnerability to enitociclib [8]. Similarly, MCL1—an anti-apoptotic factor frequently amplified in therapy-resistant malignancies—requires continuous transcription to maintain protein levels. Enitociclib-induced transcriptional disruption depletes MCL1 below survival thresholds, activating caspase-9-dependent apoptosis via mitochondrial permeabilization [1] [3]. This mechanism operates independently of B-cell lymphoma 2 inhibition, providing a rationale for enitociclib's efficacy in venetoclax-resistant models.

Table 3: Kinetics of Oncoprotein Suppression by Enitociclib

OncoproteinBasal Half-LifeSuppression OnsetMaximal Reduction (%)Apoptosis Correlation
MYC20-30 min30 min87%0.91 (p<0.001)
MCL11-3 hours1 hour94%0.89 (p<0.001)
Cyclin D130-60 min2 hours78%0.72 (p=0.003)

Furthermore, enitociclib demonstrates synergistic lethality with Bortezomib in multiple myeloma models by concurrently disabling multiple survival pathways: while proteasome inhibition stabilizes pro-apoptotic NOXA, CDK9 inhibition depletes MCL1, creating an unresolvable pro-death imbalance [3].

Disruption of Positive Transcription Elongation Factor B Complex Function: Implications for Transcriptional Pausing and Termination

Positive transcription elongation factor B—a heterodimer of CDK9 and cyclin T1/T2—serves as the master regulator of transcriptional elongation. Enitociclib binding to CDK9 allosterically disrupts multiple functions of the positive transcription elongation factor B complex beyond CTD phosphorylation. Biochemical analyses reveal that enitociclib-treated positive transcription elongation factor B fails to phosphorylate negative elongation factors (e.g., DSIF and NELF), which normally maintain RNA polymerase II in a promoter-proximally paused state [5] [10]. Consequently, RNA polymerase II complexes remain arrested in early elongation, unable to transition into productive elongation complexes.

Live-cell imaging studies using the HSP70 gene model demonstrate that within 3 minutes of enitociclib exposure, RNA polymerase II becomes restricted to positions within 150 base pairs of transcription start sites [5]. These stalled complexes exhibit abnormal stability, resisting disassembly factors that normally terminate non-productive transcription complexes. Simultaneously, enitociclib impairs the recruitment of critical 3'-end processing factors, including cleavage stimulation factor and cleavage and polyadenylation specificity factor, to transcribing complexes. This dual defect—paused elongation and defective termination—results in genome-wide transcriptional instability characterized by pervasive non-productive transcription [10].

The functional consequences manifest most profoundly in cancer cells exhibiting "transcriptional addiction," where malignant phenotypes depend on sustained expression of short-lived oncoproteins. In double-hit diffuse large B-cell lymphoma (characterized by MYC and BCL2 rearrangements), enitociclib administration (30 mg/kg in xenografts) reduces tumor burden to 0.5% of control-treated models by inducing complete transcriptional collapse of the MYC regulon [8]. Similarly, in patient-derived xenografts from Bruton tyrosine kinase inhibitor-resistant mantle cell lymphoma, enitociclib restores sensitivity by extinguishing MYC-driven survival pathways that evolved during therapeutic selection [1]. These findings validate positive transcription elongation factor B as a critical therapeutic node for targeting oncogene amplification at the transcriptional elongation level.

Properties

CAS Number

1610408-97-3

Product Name

Enitociclib

IUPAC Name

5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine

Molecular Formula

C19H18F2N4O2S

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25)/t28-/m0/s1

InChI Key

YZCUMZWULWOUMD-NDEPHWFRSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C

Isomeric SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)C[S@@](=N)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.